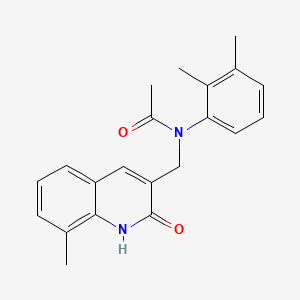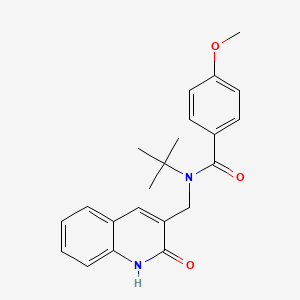
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide, also known as TQ-BBM, is a synthetic compound that has gained attention in the scientific community for its potential applications in biomedical research. TQ-BBM is a derivative of 8-hydroxyquinoline, which has been shown to possess various biological activities, including antioxidant, anticancer, and antimicrobial properties.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
This compound has been reported to possess various biochemical and physiological effects. It has been shown to reduce the levels of ROS and lipid peroxidation in cells and tissues. This compound has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In animal models of Alzheimer's disease, this compound has been shown to reduce the levels of amyloid beta (Aβ) plaques and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. This compound also has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide. One area of research could be to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Another area of research could be to explore the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with tert-butylamine and 8-hydroxyquinoline-3-carbaldehyde in the presence of acetic acid. The resulting product is then treated with sodium borohydride to produce this compound. The yield of this compound is reported to be around 60%.
Propiedades
IUPAC Name |
N-tert-butyl-4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)24(21(26)15-9-11-18(27-4)12-10-15)14-17-13-16-7-5-6-8-19(16)23-20(17)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXVMVUQEREVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

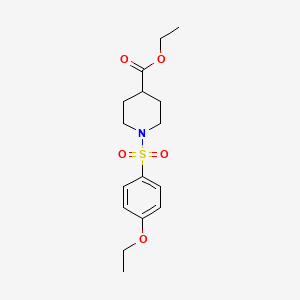
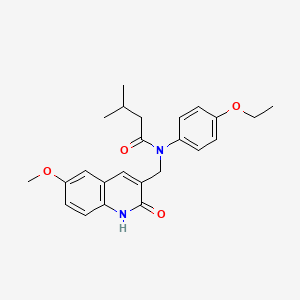


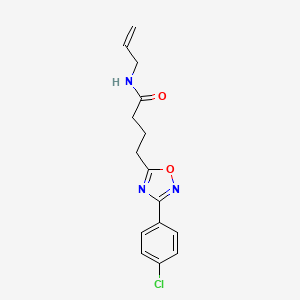

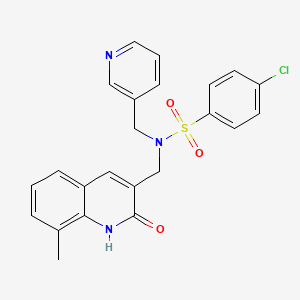
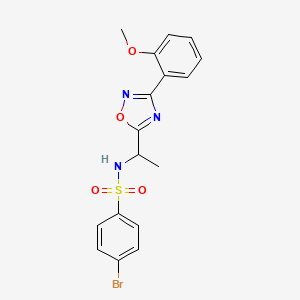
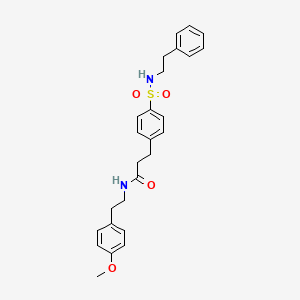

![N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7701163.png)
![N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7701165.png)
